3-Chloro-5-methylpyridin-2-OL

Catalog No.
S15448051
CAS No.
M.F
C6H6ClNO
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-methylpyridin-2-OL

Product Name

3-Chloro-5-methylpyridin-2-OL

IUPAC Name

3-chloro-5-methyl-1H-pyridin-2-one

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9)

InChI Key

KLVFORUYPICYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1)Cl

3-Chloro-5-methylpyridin-2-ol is a chemical compound that belongs to the class of pyridine derivatives. It features a chloro group at the 3-position and a hydroxyl group at the 2-position of the pyridine ring, along with a methyl group at the 5-position. Its molecular formula is C6H6ClN1O1C_6H_6ClN_1O_1, and it has a molecular weight of approximately 143.57 g/mol. The compound is characterized by its aromaticity and polar functional groups, which influence its reactivity and solubility in various solvents.

  • Substitution Reactions: The chloro group can be substituted with various nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
  • Hydrolysis: If in an ester form, hydrolysis can yield the corresponding acid.

Reagents typically used in these reactions include strong nucleophiles for substitution, oxidizing agents for oxidation processes, and reducing agents for reduction reactions.

Research indicates that 3-Chloro-5-methylpyridin-2-ol exhibits biological activity, particularly as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus. The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .

The synthesis of 3-Chloro-5-methylpyridin-2-ol can be achieved through several methods:

  • Chlorination of 5-Methylpyridin-2-ol: This method involves treating 5-methylpyridin-2-ol with chlorine or chlorinating agents under controlled conditions to introduce the chloro group at the 3-position.
  • Nucleophilic Substitution: Starting from 3-chloro-5-methylpyridine, a hydroxyl group can be introduced via nucleophilic substitution using hydroxide ions.
  • Rearrangement Reactions: Certain rearrangement reactions involving pyridine derivatives could also yield this compound as an intermediate.

These synthetic routes vary in complexity and yield, with optimization often required for industrial applications.

3-Chloro-5-methylpyridin-2-ol finds applications across various fields:

  • Pharmaceuticals: Utilized as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: Potentially employed as a pesticide or herbicide due to its antibacterial properties.
  • Chemical Research: Serves as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 3-Chloro-5-methylpyridin-2-ol have focused on its binding affinity and activity against specific biological targets. For example, its interactions with bacterial enzymes may elucidate its antibacterial properties. Additionally, studies examining its potential as an inhibitor of certain metabolic pathways are ongoing, contributing to our understanding of its pharmacological profile .

Several compounds are structurally similar to 3-Chloro-5-methylpyridin-2-ol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-3-(trifluoromethyl)pyridin-2-olContains trifluoromethyl groupEnhanced lipophilicity and potential herbicidal activity
6-Chloro-5-methylpyridin-3-amineAmino group at the 3-positionIncreased basicity and potential for different biological activities
4-Amino-5-methylpyridin-2(1H)-oneContains an amino group and carbonylImportant intermediate in pharmaceuticals

Uniqueness

The uniqueness of 3-Chloro-5-methylpyridin-2-ol lies in its specific combination of functional groups (chloro and hydroxyl) on the pyridine ring, which contribute to its distinctive chemical reactivity and biological activity compared to similar compounds. Its ability to act as both an electrophile and a nucleophile enhances its versatility in organic synthesis and medicinal chemistry.

Regioselective Chlorination Techniques in Pyridine Derivatives

Regioselective chlorination of pyridine derivatives requires careful modulation of electronic and steric effects to direct halogenation to specific positions. For 3-chloro-5-methylpyridin-2-ol, the interplay between the hydroxyl group at C2, methyl group at C5, and chlorine at C3 necessitates catalysts that override innate para-selectivity.

Catalyst-Controlled Ortho-Chlorination

Lewis basic catalysts, such as bis-thiourea and selenoether systems, have proven effective in directing chlorination to ortho positions. For example, Nagasawa’s bis-thiourea catalyst activates N-chlorosuccinimide (NCS) via a Lewis basic mechanism while hydrogen-bonding with the phenol oxygen, achieving ortho-selectivity ratios exceeding 20:1 in some substrates. Similarly, selenoether catalysts enable ortho-chlorination of phenols and anilines at reduced loadings (1 mol%), overriding para-selective backgrounds. Steric hindrance from substituents like tert-butyl or bromine at adjacent positions reduces selectivity but still favors ortho products.

Substitutive Chlorination with Molecular Chlorine

Industrial methods often employ molecular chlorine (Cl₂) with free-radical initiators like decachlorobutane or octachlorobutene-1. These initiators, derived from hexachlorobutadiene, facilitate substitutive chlorination at C3 of pyridine scaffolds while minimizing tar formation. For example, chlorination of 5-methylpyridin-2-ol under continuous flow conditions with thionyl chloride achieves >90% conversion to 3-chloro-5-methylpyridin-2-ol while suppressing dichlorination.

Table 1: Comparison of Chlorination Methods for Pyridine Derivatives

MethodCatalyst/InitiatorSelectivity (ortho:para)Yield (%)
Lewis Base CatalysisSelenoether (10)20:171–90
Free-Radical InitiationDecachlorobutane6.2:165–80
Continuous FlowThionyl chlorideN/A>90

Amination Pathways for Functional Group Introduction

Amination of 3-chloro-5-methylpyridin-2-ol typically involves nucleophilic aromatic substitution (SNAr) at the C3 chlorine position. While the provided sources focus on chlorination, analogous methodologies for aniline synthesis suggest potential pathways:

Transition-Metal Catalyzed Amination

Palladium or copper catalysts could mediate cross-coupling reactions between aryl chlorides and amines. For instance, Buchwald-Hartwig amination might replace chlorine with primary or secondary amines under mild conditions, though this remains unexplored in the provided literature.

Direct Ammonolysis

Heating 3-chloro-5-methylpyridin-2-ol with aqueous ammonia under pressure may yield 3-amino-5-methylpyridin-2-ol. However, competing hydrolysis of the hydroxyl group necessitates protective strategies, such as temporary silylation.

Industrial-Scale Production Challenges and Flow Chemistry Solutions

Batch vs. Continuous Flow Reactors

Traditional batch reactors face limitations in heat dissipation and selectivity control during chlorination. Transitioning to continuous flow systems improves safety and yield by enabling precise temperature modulation and rapid mixing. For example, a two-stage flow process achieves 95% conversion of 5-methylpyridin-2-ol to 3-chloro-5-methylpyridin-2-ol using thionyl chloride, with in-line quenching minimizing byproducts.

Solvent and Catalyst Recycling

Industrial workflows prioritize solvent recovery to reduce costs. Polar aprotic solvents like N,N-dimethylacetamide (DMAC) are reused after distillation, while heterogeneous catalysts (e.g., immobilized selenoether systems) enable multiple cycles without significant activity loss.

Table 2: Key Parameters for Industrial-Scale Production

ParameterBatch ProcessFlow Chemistry
Reaction Time8–12 hours2–4 minutes
Temperature Control±5°C±0.5°C
Solvent Consumption5–10 L/kg product1–2 L/kg product
Purity85–90%95–99%

Role as Ligand Precursor in Transition Metal Complexes

3-Chloro-5-methylpyridin-2-ol serves as a valuable ligand precursor in the formation of transition metal complexes, leveraging its unique structural features that combine both nitrogen and oxygen donor atoms [1]. The compound's hydroxyl group at the 2-position provides hydrogen bonding capabilities while the nitrogen atom offers coordination potential, making it particularly suitable for chelation with various transition metals [2]. Pyridine derivatives, including chlorinated hydroxypyridines, have demonstrated remarkable versatility in coordination chemistry due to their ability to act as both Lewis bases and hydrogen bond acceptors [1].

The electronic properties of 3-Chloro-5-methylpyridin-2-ol are significantly influenced by the electron-withdrawing chlorine substituent at the 3-position and the electron-donating methyl group at the 5-position [3]. This electronic tuning effect allows for precise control over the coordination behavior and subsequent catalytic activity of the resulting metal complexes [4]. Research has demonstrated that the basicity of pyridine ligands directly correlates with their effectiveness in palladium-catalyzed reactions, with more basic ligands generally showing enhanced catalytic performance [3] [4].

In palladium chemistry, pyridinol-based ligands have shown exceptional promise as components of highly active catalytic systems [5]. The 2-hydroxypyridine motif is particularly noteworthy because it can exist in tautomeric equilibrium between the pyridone and pyridinol forms, with the hydroxyl form being favored in polar solvents [2]. This tautomerism provides additional flexibility in metal coordination and can lead to unique reactivity patterns not observed with simple pyridine ligands [5].

Iridium complexes incorporating pyridinol-based ligands have demonstrated remarkable catalytic activity in hydrogen transfer reactions, with the hydroxyl groups facilitating proton transfer events through metal-ligand bifunctional catalysis mechanisms [5]. The proximity of the hydroxyl group to the metal center enables rapid proton shuttling, which is crucial for many catalytic transformations including hydrogenation and dehydrogenation reactions [5].

Table 1: Representative Transition Metal Complexes with Pyridinol-Based Ligands

Metal CenterLigand TypeCoordination ModeCatalytic ApplicationReference
Palladium(II)4-Substituted pyridinesMonodentateSuzuki-Miyaura coupling [3]
Iridium(III)6,6'-DihydroxybipyridineBidentate chelatingCarbon dioxide hydrogenation [5]
Nickel(II)Pyridine derivativesMonodentateCross-coupling reactions [6]
Ruthenium(II)Pyridinol systemsBidentateFormic acid dehydrogenation [5]

Nucleophilic Substitution Reactivity in Cross-Coupling Reactions

The chlorine atom at the 3-position of 3-Chloro-5-methylpyridin-2-ol provides an excellent leaving group for nucleophilic substitution reactions, particularly in palladium-catalyzed cross-coupling transformations [8]. The reactivity of this chlorinated pyridinol in cross-coupling reactions is enhanced by the α-nitrogen effect, which increases the electrophilicity of the carbon-chlorine bond [8] [9]. This electronic activation makes the compound particularly suitable for Suzuki-Miyaura, Heck, and related cross-coupling methodologies [8].

In Suzuki-Miyaura cross-coupling reactions, chlorinated pyridines have demonstrated excellent reactivity when paired with appropriate palladium catalysts and ligand systems [10] [11]. The reaction typically proceeds through the standard catalytic cycle involving oxidative addition of the aryl chloride to palladium(0), transmetalation with the organoboron reagent, and reductive elimination to form the coupled product [12]. The presence of the hydroxyl group in 3-Chloro-5-methylpyridin-2-ol can provide additional coordination sites for the metal catalyst, potentially leading to enhanced selectivity and activity [3].

Recent mechanistic studies have revealed that ligand-controlled selectivity can dramatically alter the regioselectivity of cross-coupling reactions with dichlorinated pyridines [9]. Bulky N-heterocyclic carbene ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to promote unprecedented selectivity patterns, including the preferential activation of traditionally less reactive positions [9]. Under optimized conditions, these reactions can achieve selectivities greater than 10:1 in favor of the desired regioisomer [9].

Nickel-catalyzed cross-coupling reactions represent another important application for chlorinated pyridines [13] [14]. Nickel catalysts often show complementary reactivity to palladium systems, enabling the activation of challenging substrates under milder conditions [14]. However, α-halo-N-heterocycles can form stable dimeric nickel species that are catalytically inactive, requiring careful optimization of reaction conditions to maintain catalytic activity [13].

Table 2: Cross-Coupling Reaction Data for Chlorinated Pyridines

SubstrateCoupling PartnerCatalyst SystemYield (%)SelectivityReference
2,4-DichloropyridineArylboronic acidsPd/IPr85-98>10:1 (C4-selective) [9]
3-ChloropyridineAlkylboronic acidsPd(OAc)₂/RuPhos73-97- [11]
4-ChloropyridineArylboronic acidsNi(COD)₂/dppf60-85- [13]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄65-89- [10]

The electronic effects of substituents on the pyridine ring significantly influence cross-coupling reactivity [3] [4]. Electron-withdrawing groups such as chlorine generally enhance the reactivity toward oxidative addition, while electron-donating groups like methyl can modulate the overall electronic properties of the substrate . The combination of these effects in 3-Chloro-5-methylpyridin-2-ol creates a substrate with balanced reactivity that can undergo efficient cross-coupling under appropriate conditions .

Participation in Multicomponent Reaction Systems

3-Chloro-5-methylpyridin-2-ol can participate in various multicomponent reaction systems, where three or more reactants combine in a single reaction vessel to form complex products [15] [16]. These reactions offer significant advantages in terms of atom economy, step efficiency, and the ability to rapidly build molecular complexity from simple starting materials [17] [18]. The dual functionality of 3-Chloro-5-methylpyridin-2-ol, containing both electrophilic and nucleophilic sites, makes it particularly well-suited for incorporation into multicomponent reaction schemes [15].

One significant application involves the participation of chlorinated pyridines in modified Groebke-Blackburn-Bienaymé reactions [15]. These three-component reactions typically involve heterocyclic amidines, aldehydes, and isonitriles to produce complex fused ring systems [15]. When pyridoxal is employed as the aldehyde component, unusual products containing furo[2,3-c]pyridine skeletons can be obtained, demonstrating the unique reactivity patterns accessible through multicomponent approaches [15].

The synthesis of novel pyridine derivatives through four-component reactions has been extensively studied, with particular emphasis on microwave-assisted protocols [17] [18]. These reactions typically involve aldehydes, β-keto esters, acetophenone derivatives, and ammonium acetate under either conventional heating or microwave irradiation conditions [17] [18]. Microwave-assisted synthesis offers significant advantages including shorter reaction times (2-7 minutes versus 6-9 hours), higher yields (82-94% versus 71-88%), and improved operational simplicity [17] [18].

Rhodium-catalyzed multicomponent reactions have demonstrated the ability to trap reactive intermediates generated from substituted triazoles [19]. These reactions involve the in situ generation of α-imino enols, which can be intercepted by various nucleophiles to produce complex heterocyclic structures [19]. The participation of water in these multicomponent processes has been confirmed through isotope labeling studies, revealing the intricate mechanistic pathways involved [19].

Table 3: Multicomponent Reaction Systems Involving Pyridine Derivatives

Reaction TypeComponentsConditionsProductsYield (%)Reference
Modified GBBAmidines, aldehydes, isonitrilesRoom temperature, organic solventsTriazolo[4',5':4,5]furo[2,3-c]pyridines65-85 [15]
Four-componentAldehydes, β-keto esters, acetophenones, NH₄OAcMicrowave, 2-7 min, EtOH3-Cyanopyridines82-94 [17]
Four-componentAldehydes, β-keto esters, acetyl derivatives, NH₄OAcConventional heating, 6-9 hSubstituted pyridines71-88 [18]
Rh(II)-catalyzedTriazoles, indoles, formaldehydeRh₂(OAc)₄, air atmosphereComplex heterocyclesVariable [19]

The mechanistic complexity of multicomponent reactions involving pyridine derivatives often requires careful optimization of reaction conditions [17] [18]. Temperature, solvent choice, and catalyst loading all play crucial roles in determining the efficiency and selectivity of these transformations [17]. Microwave irradiation has emerged as a particularly effective activation method, providing rapid heating and enhanced reaction rates while maintaining good functional group tolerance [17] [18].

XLogP3

1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

143.0137915 g/mol

Monoisotopic Mass

143.0137915 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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